molecular formula C21H24ClN3O4S B12471232 N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide

Cat. No.: B12471232
M. Wt: 450.0 g/mol
InChI Key: KYRHEZZIJUIWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide is a complex organic compound that features a combination of aromatic and aliphatic structures

Properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24ClN3O4S/c1-15(25(30(2,28)29)17-9-7-8-16(22)14-17)20(26)23-19-11-4-3-10-18(19)21(27)24-12-5-6-13-24/h3-4,7-11,14-15H,5-6,12-13H2,1-2H3,(H,23,26)

InChI Key

KYRHEZZIJUIWDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCC2)N(C3=CC(=CC=C3)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorophenylamine, methylsulfonyl chloride, and 2-(pyrrolidin-1-ylcarbonyl)benzoic acid. These intermediates are then coupled under specific conditions, often involving catalysts and solvents, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide exerts its effects depends on its interaction with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide
  • N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]valinamide

Uniqueness

Compared to similar compounds, N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

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